molecular formula C26H29N3O2 B11075069 3,5-DI(1-Azepanyl)-6H-anthra[1,9-CD]isoxazol-6-one

3,5-DI(1-Azepanyl)-6H-anthra[1,9-CD]isoxazol-6-one

Cat. No.: B11075069
M. Wt: 415.5 g/mol
InChI Key: YLWHVRZKHPRQHA-UHFFFAOYSA-N
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Description

3,5-DI(1-Azepanyl)-6H-anthra[1,9-CD]isoxazol-6-one is a complex organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is notable for its unique structure, which includes an anthraquinone core fused with an isoxazole ring and substituted with azepane groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DI(1-Azepanyl)-6H-anthra[1,9-CD]isoxazol-6-one typically involves a multi-step process. One common method is the cycloaddition reaction of terminal alkynes with nitrile oxides, which are generated in situ from hydroxyimidoyl chlorides. This reaction is often catalyzed by copper (I) acetylides and can be performed under solvent-free conditions using a recyclable Cu/Al2O3 nanocomposite catalyst .

Industrial Production Methods

Industrial production of this compound may involve scalable, solvent-free synthesis methods. The use of ball-milling conditions allows for the synthesis of 3,5-isoxazoles in moderate to excellent yields. This method is environmentally friendly and can be reproduced on a gram scale without significant variations in reaction time .

Chemical Reactions Analysis

Types of Reactions

3,5-DI(1-Azepanyl)-6H-anthra[1,9-CD]isoxazol-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,5-DI(1-Azepanyl)-6H-anthra[1,9-CD]isoxazol-6-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-DI(1-Azepanyl)-6H-anthra[1,9-CD]isoxazol-6-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to changes in cellular processes. For example, it may act as an inhibitor of GABA uptake, thereby affecting neurotransmission . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-DI(1-Azepanyl)-6H-anthra[1,9-CD]isoxazol-6-one is unique due to its combination of an anthraquinone core with an isoxazole ring and azepane groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H29N3O2

Molecular Weight

415.5 g/mol

IUPAC Name

10,12-bis(azepan-1-yl)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one

InChI

InChI=1S/C26H29N3O2/c30-25-18-11-5-6-12-19(18)26-23-22(25)20(28-13-7-1-2-8-14-28)17-21(24(23)27-31-26)29-15-9-3-4-10-16-29/h5-6,11-12,17H,1-4,7-10,13-16H2

InChI Key

YLWHVRZKHPRQHA-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=CC(=C3C4=C(C5=CC=CC=C5C3=O)ON=C24)N6CCCCCC6

Origin of Product

United States

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